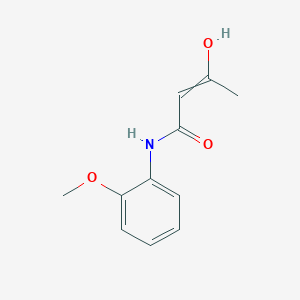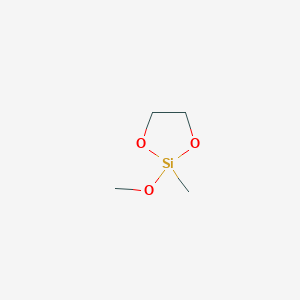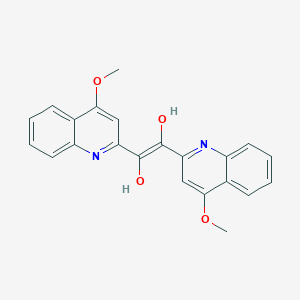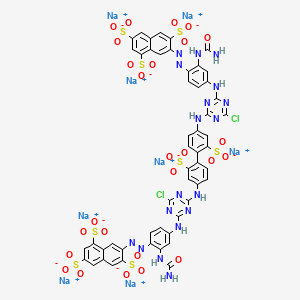![molecular formula C10H7F7S B14479422 1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene CAS No. 69127-70-4](/img/structure/B14479422.png)
1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene is an organic compound characterized by the presence of a heptafluoropropyl group attached to a sulfanyl group, which is further connected to a methyl-substituted benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenethiol with heptafluoropropyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene involves its interaction with molecular targets through its sulfanyl and fluorinated groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorinated
Properties
CAS No. |
69127-70-4 |
|---|---|
Molecular Formula |
C10H7F7S |
Molecular Weight |
292.22 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C10H7F7S/c1-6-2-4-7(5-3-6)18-10(16,17)8(11,12)9(13,14)15/h2-5H,1H3 |
InChI Key |
VETIKWAPNLRRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)

![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)


![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
